N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole moiety, a triazole ring, and a benzamide group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, including the formation of the triazole ring, the attachment of the indole moiety, and the incorporation of the benzamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the triazole ring.
Scientific Research Applications
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide include other triazole-based compounds, indole derivatives, and benzamide-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the indole moiety, triazole ring, and benzamide group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the presence of the triazole ring may enhance its stability and binding affinity to certain molecular targets, while the indole moiety may contribute to its biological activity.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-43-24-11-14-28(44-2)27(19-24)38-29(34-35-32(38)45-21-30(39)37-18-15-22-7-3-4-8-26(22)37)20-33-31(40)23-9-12-25(13-10-23)46(41,42)36-16-5-6-17-36/h3-4,7-14,19H,5-6,15-18,20-21H2,1-2H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABYFRMILUTTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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